
1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a derivative of benzodiazepine, a class of medications primarily used for their sedative and anxiolytic properties. This article explores its biological activity, focusing on its pharmacological profile, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H24N4O2, and it has a molecular weight of 420.48 g/mol. The structure features a benzodiazepine core, which is known for its interaction with the central nervous system.
Anticonvulsant Properties
Research indicates that compounds within the benzodiazepine class exhibit significant anticonvulsant activity. For instance, studies have shown that derivatives similar to our compound can effectively inhibit seizures induced by various chemical agents in animal models.
Table 1: Anticonvulsant Activity Comparison
Compound | ED50 (mg/kg) | Mechanism of Action |
---|---|---|
This compound | TBD | GABA receptor modulation |
Compound A | 15.2 | Sodium channel blockade |
Compound B | 39.4 | GABA receptor modulation |
The exact ED50 value for our compound is yet to be determined (TBD), but similar compounds have shown effective doses ranging from 15 to 39 mg/kg in various models .
The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. Benzodiazepines typically enhance the effect of GABA at the GABA_A receptor, leading to increased inhibitory neurotransmission. This results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.
Case Studies:
- Study on GABA_A Receptor Modulation : A study demonstrated that compounds similar to our target compound showed a strong affinity for GABA_A receptors and effectively increased the duration of GABA-induced currents in vitro .
- Anticonvulsant Efficacy : In a model using pentylenetetrazole (PTZ) to induce seizures in rats, compounds with similar structures exhibited significant protective effects against seizure activity .
Potential Therapeutic Applications
Given its biological profile, This compound has potential applications in treating:
- Anxiety Disorders : By enhancing GABAergic transmission.
- Epilepsy : As an anticonvulsant agent.
科学的研究の応用
Anticonvulsant Activity
Research has indicated that derivatives of benzodiazepines exhibit anticonvulsant properties. The compound has been tested in various animal models for its efficacy against seizures induced by maximal electroshock and pentylenetetrazole. Studies have shown that certain derivatives provide significant protection against these induced seizures, suggesting that this compound may enhance GABAergic activity in the central nervous system .
Gastrin/Cholecystokinin-B Receptor Antagonism
A closely related compound, (R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022), has been identified as a potent and selective antagonist for gastrin/cholecystokinin-B receptors. This property positions the compound as a candidate for treating gastrointestinal disorders where modulation of these receptors is beneficial .
Neuropharmacological Effects
The neuropharmacological profile of benzodiazepines includes anxiolytic effects. Compounds similar to 1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea are often investigated for their potential to alleviate anxiety and related disorders through modulation of neurotransmitter systems .
Synthesis and Derivatives
The synthesis of this compound involves multiple steps typically starting from readily available precursors in organic chemistry. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity. Notably, the introduction of different substituents on the benzodiazepine core can significantly alter the pharmacological profile of the resulting compounds .
Case Study 1: Anticonvulsant Efficacy
In a study examining the anticonvulsant properties of various benzodiazepine derivatives, 1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyldihydrobenzodiazepin) showed promising results in protecting against seizures in animal models. The study utilized both acute and chronic seizure models to evaluate efficacy and safety profiles .
Case Study 2: Receptor Binding Studies
Binding affinity studies conducted on YM022 demonstrated its effectiveness as a gastrin/cholecystokinin-B receptor antagonist. The research compared its binding characteristics with other known antagonists and highlighted its potential therapeutic applications in managing gastric acid secretion disorders .
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-16-13-17(2)15-19(14-16)26-25(31)28-23-24(30)29(3)21-12-8-7-11-20(21)22(27-23)18-9-5-4-6-10-18/h4-15,23H,1-3H3,(H2,26,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXXCHBHENUGEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。